molecular formula C11H8O4 B13494109 1,3-Di(furan-2-yl)propane-1,3-dione CAS No. 5910-22-5

1,3-Di(furan-2-yl)propane-1,3-dione

Cat. No.: B13494109
CAS No.: 5910-22-5
M. Wt: 204.18 g/mol
InChI Key: KCLJMJPZQAPYOG-UHFFFAOYSA-N
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Description

1,3-Di(furan-2-yl)propane-1,3-dione is a chemical compound with the CAS registry number 5910-22-5 and a molecular formula of C11H8O4 . It is characterized as a β-diketone, a class of compounds known for their versatile reactivity in organic synthesis. Furan-substituted derivatives like this one are of significant interest in modern organic and medicinal chemistry, as the furan ring is an integral part of diverse plant metabolites and various bioactive molecules . Researchers utilize such compounds as key building blocks for the preparation of more complex heterocyclic systems. For instance, related furan-containing propane-1,3-diones can undergo oxidative dearomatization and unusual cyclization processes to form fully conjugated systems, highlighting their value in developing novel synthetic methodologies . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5910-22-5

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

1,3-bis(furan-2-yl)propane-1,3-dione

InChI

InChI=1S/C11H8O4/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2

InChI Key

KCLJMJPZQAPYOG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CC(=O)C2=CC=CO2

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 1,3 Di Furan 2 Yl Propane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and how they are connected within the molecule.

¹H NMR spectroscopy provides detailed information about the different types of protons present in a molecule and their neighboring atoms. For 1,3-di(furan-2-yl)propane-1,3-dione, the spectrum reveals signals corresponding to the protons on the furan (B31954) rings and the central propanedione chain.

The existence of keto-enol tautomerism is often observable in the ¹H NMR spectrum of β-diketones, where distinct signals for both forms can be seen. nih.gov The enol form typically shows a characteristic downfield signal for the enolic proton, often appearing as a broad singlet. The protons on the furan rings will exhibit characteristic coupling patterns.

A representative, though not identical, compound, 1-(furan-2-yl)-3-phenylpropane-1,3-dione (B3054245) in its enol form, shows the following ¹H NMR signals in deuterated chloroform (B151607) (CDCl₃): a singlet for the methine proton at approximately 6.76 ppm, and multiplets for the furan and phenyl protons in the aromatic region. rsc.org A very broad signal corresponding to the enolic proton is observed far downfield at around 16.19 ppm. rsc.org

Proton TypeApproximate Chemical Shift (δ, ppm)Multiplicity
Furan Protons6.5 - 7.6Multiplet
Methine Proton (CH)~6.0 - 6.8Singlet
Enolic Proton (OH)~15 - 17Broad Singlet

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound, signals are expected for the carbonyl carbons, the carbons of the furan rings, and the central methine carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing significantly downfield.

In the enol form of the related 1-(furan-2-yl)-3-phenylpropane-1,3-dione, the carbonyl carbons appear at approximately 177.5 and 182.6 ppm. rsc.org The furan ring carbons show signals around 112.6, 115.7, 146.0, and 151.1 ppm, while the methine carbon is observed at about 92.7 ppm. rsc.org

Carbon TypeApproximate Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O)175 - 195
Furan Ring Carbons110 - 155
Methine Carbon (CH)90 - 100

Advanced NMR techniques, such as 2D NMR, are invaluable for unambiguously assigning proton and carbon signals and establishing detailed connectivity within complex molecules. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton-proton connectivity through the furan rings and the propane (B168953) chain. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com This is particularly useful for identifying the connectivity between the furan rings and the propanedione backbone through the carbonyl groups.

For derivatives of this compound containing fluorine, ¹⁹F NMR would be employed. This technique is highly sensitive to the chemical environment of fluorine atoms and provides valuable structural information. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. rsc.org For this compound (C₁₁H₈O₄), the expected exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula.

Fragmentation analysis within the mass spectrometer provides further structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the structure of the parent molecule. Common fragmentation patterns for this compound might involve the loss of furan rings, carbonyl groups, or other small neutral molecules.

Infrared (IR) Spectroscopy for Identification of Functional Groups (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent features in the IR spectrum are the stretching vibrations of the carbonyl (C=O) groups.

Due to the keto-enol tautomerism, the IR spectrum can be complex. The diketo form will show a characteristic strong absorption band for the C=O stretch, typically in the region of 1650-1740 cm⁻¹. The enol form will exhibit a C=O stretching frequency that is lowered due to conjugation and intramolecular hydrogen bonding, often appearing in the 1580-1650 cm⁻¹ range. The broad O-H stretch of the enol group may also be observed. The spectrum will also contain bands corresponding to the C-O and C=C stretching and C-H bending vibrations of the furan rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. nih.gov this compound, with its system of conjugated double bonds in the furan rings and the β-diketone moiety, is expected to show strong UV absorption.

The keto and enol forms will have different absorption maxima (λmax). nih.gov The enol form, with its extended conjugated system, typically absorbs at a longer wavelength compared to the diketo form. The position and intensity of the absorption bands can be influenced by the solvent polarity.

Investigating Keto-Enol Tautomerism in this compound Systems

The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond). In the context of β-dicarbonyl compounds like this compound, this equilibrium is particularly significant and has been the subject of extensive study. nih.govresearchgate.net

The equilibrium between the diketo and enol forms is typically slow on the NMR timescale, allowing for the observation of both distinct species. nih.gov Conversely, the interconversion between the two possible enol tautomers is rapid, resulting in an averaged NMR spectrum. nih.govresearchgate.net The position of this equilibrium is influenced by various factors, including the nature of the substituents and the solvent's polarity. ruc.dkmdpi.com Generally, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond and an extended conjugated system. youtube.comyoutube.com For 1,3-dicarbonyls, this stabilization can lead to the enol form being the predominant species at equilibrium. youtube.comlibretexts.org

In the case of this compound, the molecule consists of a central propane-1,3-dione linker flanked by two furan-2-yl substituents. The presence of the furan rings, which are aromatic heterocycles, introduces additional electronic effects that can influence the tautomeric preference.

Spectroscopic methods are invaluable tools for elucidating the tautomeric forms present in a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is particularly useful for distinguishing between the keto and enol forms. The diketo form would be expected to show a signal for the two protons on the central carbon (C2) of the propane chain. In the enol form, this signal is replaced by a vinyl proton signal and a characteristic downfield signal for the enolic hydroxyl proton, often appearing as a broad singlet due to the intramolecular hydrogen bonding. The chemical shifts of the furan ring protons will also differ between the two tautomers.

¹³C NMR spectroscopy provides further evidence. The diketo form will exhibit two distinct carbonyl carbon signals. In the enol form, the carbonyl signals are shifted, and signals corresponding to the enolic double bond carbons appear.

While specific, detailed studies on the tautomeric equilibrium of this compound are not widely available in the cited literature, data from analogous β-diketone systems provide a strong basis for understanding its behavior. For example, studies on other asymmetric β-diketones have shown that the tautomer with the hydrogen atom adjacent to the more electron-withdrawing group is often more stable. irb.hr

Infrared (IR) Spectroscopy: IR spectroscopy can also differentiate between the keto and enol forms.

Keto form: Characterized by two distinct C=O stretching frequencies.

Enol form: Shows a broad O-H stretching band due to the intramolecular hydrogen bond, a C=C stretching frequency for the enol double bond, and a C=O stretching frequency that is typically at a lower wavenumber compared to the keto form due to conjugation.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of the different tautomers and to simulate their spectroscopic properties. Such studies on similar β-diketone systems have often found that the enol form is energetically favored. ruc.dk

The following table summarizes the key spectroscopic features expected for the keto and enol forms of this compound, based on general principles of β-diketone chemistry.

Spectroscopic FeatureKeto FormEnol Form
¹H NMR Signal for CH₂ protonsSignal for vinylic CH proton, broad signal for enolic OH proton
¹³C NMR Two distinct C=O signalsShifted C=O signal, signals for C=C double bond
IR Spectroscopy Two C=O stretching bandsBroad O-H stretch, C=C stretch, one lower frequency C=O stretch

It is important to note that the actual position of the tautomeric equilibrium for this compound would need to be determined experimentally under specific conditions (e.g., solvent, temperature).

Reactivity and Chemical Transformations of 1,3 Di Furan 2 Yl Propane 1,3 Dione

Reactions Involving the β-Diketone Core

The β-diketone functionality is the reactive heart of 1,3-di(furan-2-yl)propane-1,3-dione. The methylene (B1212753) group positioned between the two carbonyls is notably acidic, readily forming a stabilized enolate ion. This enolate is a potent nucleophile, serving as the key intermediate for condensation, cyclization, alkylation, and acylation reactions.

Condensation Reactions, including Knoevenagel Condensation, with Various Electrophiles

The active methylene group of this compound is a prime candidate for condensation reactions with electrophilic partners, particularly aldehydes and ketones, in a process known as the Knoevenagel condensation. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene group without inducing self-condensation of the electrophilic carbonyl compound. wikipedia.org

The general mechanism involves the formation of a nucleophilic enolate from the β-diketone, which then attacks the carbonyl carbon of the electrophile (e.g., an aldehyde). The resulting aldol-type adduct subsequently undergoes dehydration to yield a more stable, conjugated α,β-unsaturated product. wikipedia.org While specific literature examples detailing the Knoevenagel condensation of this compound are not prevalent, the reactivity is inferred from the well-established principles of active methylene compounds. mdpi.com The reaction would proceed as illustrated in the general scheme below, leading to highly functionalized, unsaturated products bearing the difuran-dione scaffold.

Table 1: General Scheme for Knoevenagel Condensation

Reactants Catalyst Product Type

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Pyrazoles, Isoxazoles, Pyrimidines)

The 1,3-dicarbonyl unit is an exemplary precursor for the synthesis of a variety of five- and six-membered heterocyclic rings through condensation reactions with binucleophilic reagents.

Pyrazoles: The reaction of β-diketones with hydrazine (B178648) and its derivatives is a fundamental and widely used method for constructing pyrazole (B372694) rings, often known as the Knorr pyrazole synthesis. The condensation of this compound with hydrazine hydrate (B1144303) would proceed through initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to yield 3,5-di(furan-2-yl)-1H-pyrazole. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazole derivatives.

Isoxazoles: In a similar fashion, isoxazoles can be synthesized by reacting the β-diketone with hydroxylamine (B1172632). sigmaaldrich.com The reaction of this compound with hydroxylamine hydrochloride would lead to the formation of 3,5-di(furan-2-yl)isoxazole. The regioselectivity of the cyclization can be influenced by the reaction conditions and the substitution pattern of the diketone. sigmaaldrich.com

Pyrimidines: Pyrimidine (B1678525) rings can be constructed by condensing the 1,3-dicarbonyl moiety with compounds containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg This reaction, a variation of the Biginelli reaction, provides access to pyrimidine derivatives functionalized with furan (B31954) rings. mdpi.com For instance, reacting this compound with urea would yield 4,6-di(furan-2-yl)pyrimidin-2(1H)-one, while using thiourea would produce the corresponding pyrimidine-2-thione. nih.gov

Table 2: Synthesis of Heterocycles from this compound

Binucleophile Resulting Heterocycle
Hydrazine 3,5-Di(furan-2-yl)-1H-pyrazole
Hydroxylamine 3,5-Di(furan-2-yl)isoxazole
Urea 4,6-Di(furan-2-yl)pyrimidin-2(1H)-one
Thiourea 4,6-Di(furan-2-yl)pyrimidine-2(1H)-thione

Alkylation and Acylation of the Active Methylene Group

The acidity of the α-protons of the methylene bridge allows for the facile generation of a carbanion upon treatment with a suitable base. This nucleophilic carbon can then be functionalized through reactions with various electrophiles.

Alkylation: The enolate of this compound, typically generated using a base like sodium ethoxide or copper catalysts, can undergo nucleophilic substitution with alkyl halides. researchgate.net This C-alkylation reaction introduces an alkyl group at the central carbon, between the two carbonyl functions. The reaction is a powerful tool for carbon-carbon bond formation and for elaborating the core structure of the molecule.

Acylation: Following the same principle, the enolate can react with acylating agents, such as acyl chlorides or anhydrides. This results in the introduction of a third carbonyl group at the central carbon, yielding a β-triketone derivative. This highly functionalized product can serve as a versatile intermediate for further synthetic transformations.

Chemical Modifications of the Furan Rings

Beyond the reactivity of the diketone core, the two furan rings offer additional sites for chemical modification. Furan is an electron-rich aromatic heterocycle that can undergo both dearomatization and electrophilic substitution reactions.

Oxidative Dearomatization and Controlled Furan Ring-Opening Reactions

The furan rings in furan-containing β-diketone analogues are susceptible to oxidative dearomatization. Research on closely related compounds, such as 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, has shown that oxidation with agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to a fascinating transformation. nih.govnih.gov The reaction proceeds through the dearomatization of the furan ring, followed by an unusual cyclization of the resulting 2-ene-1,4,7-trione intermediate. nih.gov This process, which bears similarity to the Paal-Knorr furan synthesis, ultimately generates new, highly conjugated furan-containing structures. nih.gov This strategy highlights a method to leverage the furan ring itself as a latent functional group that can be unmasked through oxidation.

Electrophilic Aromatic Substitution on the Furan Moieties

Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. mdpi.com The substitution occurs preferentially at the C5 position (the α-position adjacent to the oxygen atom), which is the most electron-rich and leads to the most stable cationic intermediate. Due to the high reactivity and acid-sensitivity of the furan ring, these substitutions must often be carried out under very mild conditions. researchgate.net

Typical electrophilic substitution reactions applicable to the furan rings of this compound include:

Halogenation: Introduction of bromine or chlorine at the C5-position can be achieved using mild reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration requires gentle conditions, such as using acetyl nitrate, to avoid ring degradation.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the C5-position, typically using a mild Lewis acid catalyst.

These modifications of the furan rings provide a pathway to tune the electronic and steric properties of the molecule and to introduce new functional groups for further synthetic elaboration.

Diels-Alder Cycloaddition Reactions Involving the Furan Rings

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. In the case of this compound, the two furan rings can potentially act as dienes in [4+2] cycloaddition reactions with various dienophiles. However, the reactivity of the furan rings in this specific molecule is influenced by the electron-withdrawing nature of the central 1,3-dione linkage.

Generally, the aromatic character of furan makes it a less reactive diene compared to its non-aromatic counterparts. The presence of electron-withdrawing groups on the furan ring, such as the carbonyl groups in the title compound, further deactivates the diene system towards normal-electron-demand Diels-Alder reactions. This is because these groups lower the energy of the highest occupied molecular orbital (HOMO) of the furan, leading to a larger energy gap with the lowest unoccupied molecular orbital (LUMO) of a typical electron-poor dienophile.

While specific studies on the Diels-Alder reactivity of this compound are not extensively documented, research on other furan derivatives provides insight. For instance, studies on furfural (B47365) and its derivatives have shown that the electron-withdrawing nature of the carbonyl group can hinder Diels-Alder reactions. mdpi.com However, the reaction can be facilitated under certain conditions, such as high pressure or with highly reactive dienophiles.

It has been demonstrated with other furan compounds bearing electron-withdrawing substituents that their reactivity in Diels-Alder reactions can be enhanced. For example, the conversion of a carboxylic acid group on a furan ring to its corresponding carboxylate salt increases the electron density of the ring, thereby promoting the cycloaddition. This suggests a potential strategy for activating this compound for such transformations, possibly by converting the dione (B5365651) to its enolate form.

Given that the molecule possesses two furan rings, the possibility of mono- or bis-cycloaddition exists, which could lead to a variety of complex polycyclic structures. The regioselectivity and stereoselectivity of these potential reactions would be governed by the electronic nature of the dienophile and the steric environment around the furan rings.

Table 1: Potential Dienophiles for Diels-Alder Reactions with Furan Moieties

Dienophile ClassExamplesExpected Reactivity with this compound
MaleimidesN-methylmaleimide, N-phenylmaleimidePotentially reactive, especially under forcing conditions or with activation of the diene.
Maleic AnhydrideMaleic anhydrideSimilar to maleimides, may require activation.
AcrylatesMethyl acrylate, Ethyl acrylateGenerally less reactive than cyclic dienophiles; may require high pressure or Lewis acid catalysis.
AcetylenedicarboxylatesDimethyl acetylenedicarboxylate (B1228247) (DMAD)Highly reactive dienophile that could potentially undergo cycloaddition.

Photochemical Reactivity and its Potential in Material Transformations

The photochemical behavior of this compound is anticipated to be complex, drawing from the known photoreactivity of both furan derivatives and β-dicarbonyl compounds. Specific photochemical studies on this compound are limited, but the potential reaction pathways can be inferred from related systems.

Upon UV irradiation, furan and its derivatives can undergo a variety of transformations. One common pathway is the [2+2] photocycloaddition, either as a dimerization with another furan molecule or with other unsaturated compounds. For instance, the photochemical dimerization of furan derivatives can lead to the formation of cyclobutane-containing structures. Another potential photochemical process for furans is isomerization to cyclopropenyl ketones or other rearranged products.

A study on the photochemical processes of a similar compound, 4-phenylbenzoyl-2'-furanylmethane, revealed that photodecomposition can occur from the excited singlet state. researchgate.net This suggests that the excited state of this compound could also be susceptible to bond cleavage and rearrangement.

Furthermore, the β-dicarbonyl moiety can influence the photochemical reactivity. These compounds are known to exist in a keto-enol tautomeric equilibrium, and the enol form can undergo photochemical reactions such as E/Z isomerization and intramolecular hydrogen abstraction. The specific photochemical pathways for this compound would likely depend on the wavelength of irradiation, the solvent, and the presence of photosensitizers or quenchers.

The potential for photochemical transformations in this molecule opens up possibilities for applications in material science. For example, photo-induced crosslinking of polymers containing this moiety could be explored, where the [2+2] cycloaddition of the furan rings could lead to the formation of a polymer network. This could be utilized in the development of photo-curable resins or coatings. Additionally, the potential for photo-induced isomerization could be harnessed for creating photochromic materials, where the material changes color upon exposure to light.

Table 2: Potential Photochemical Reactions of this compound

Reaction TypePotential ProductsPotential Applications
[2+2] PhotocycloadditionCyclobutane-bridged dimers or polymersPhoto-crosslinkable materials, photolithography
PhotoisomerizationCyclopropenyl ketone derivatives, rearranged isomersPhotochromic materials, molecular switches
Intramolecular Hydrogen AbstractionCyclized productsSynthesis of novel heterocyclic systems
PhotodegradationCleavage productsNot typically a desired outcome for material applications

Coordination Chemistry of 1,3 Di Furan 2 Yl Propane 1,3 Dione

Ligating Properties of Furan-Substituted β-Diketones

Furan-substituted β-diketones, including 1,3-di(furan-2-yl)propane-1,3-dione, are notable for their ability to form stable chelate complexes with a wide array of metal ions. This chelating capability stems from the presence of two carbonyl groups separated by a methylene (B1212753) group, a structure that allows for the formation of a stable six-membered ring upon coordination with a metal ion. The crucial feature of these molecules is the keto-enol tautomerism, where the equilibrium is significantly shifted towards the enol form. This is due to the formation of a distinct resonance structure as a six-membered ring, which is a direct precursor to its capacity to form stable complexes with most metals. icm.edu.pl

Chelation Modes and Geometries of this compound with Metal Ions

This compound typically acts as a bidentate ligand, coordinating to a metal ion through the two oxygen atoms of the deprotonated enol form. This chelation results in the formation of a stable six-membered ring. The geometry of the resulting metal complex is influenced by the coordination number of the metal ion and the stoichiometry of the complex. For instance, with divalent metal ions like Cu(II), square planar or tetrahedral geometries are common, while with trivalent metal ions such as Fe(III), octahedral geometries are often observed. researchgate.netijcps.org The specific geometry can also be influenced by the presence of other ligands in the coordination sphere.

Thermodynamic Stability and Kinetic Lability of Metal-Diketonate Complexes

The thermodynamic stability of metal-β-diketonate complexes is a key characteristic. The chelate effect, which describes the enhanced stability of complexes with chelating ligands compared to those with analogous monodentate ligands, is a major contributing factor. libretexts.org The formation of a stable six-membered ring upon chelation significantly increases the thermodynamic stability of the complex. libretexts.org

The stability of these complexes can be quantified by their formation constants (also known as stability constants). A larger value for the formation constant indicates a more stable complex. gcnayanangal.com The stability of metal complexes with β-diketones generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). gcnayanangal.com This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

Kinetic lability refers to the rate at which ligands are exchanged in a coordination complex. While β-diketonate complexes are thermodynamically stable, their kinetic lability can vary depending on the metal ion and the specific ligand structure. iosrjournals.org The substituents on the β-diketone can influence the reaction rate, with more electronegative substituents sometimes leading to increased reactivity. iosrjournals.org

Comparative Analysis of Ligand Electronic and Steric Contributions (e.g., Furan (B31954) vs. Pyridine (B92270)/Thiophene)

The electronic and steric properties of the substituents on the β-diketone backbone significantly influence the properties of the resulting metal complexes.

Electronic Effects: The furan ring, with its oxygen heteroatom, is an electron-donating group. This can be compared to other heterocyclic substituents like pyridine and thiophene (B33073). Thiophene-based β-diketones are noted to have stronger electron-donating properties than their furan counterparts. In contrast, the pyridine ring, with its nitrogen atom, can also act as a coordination site, potentially leading to the formation of polynuclear complexes.

Steric Effects: The size and shape of the substituent groups can impact the geometry and stability of the metal complexes. Bulky substituents can create steric hindrance, which may influence the coordination environment around the metal ion. For example, steric hindrance from a pyridin-2-yl group might limit the formation of certain metal-organic frameworks.

A comparative study of furan, pyrrole, and thiophene as components of sensing materials indicated that polypyrrole generally exhibits higher sensitivity towards various analytes compared to polyfuran and polythiophene. researchgate.net This suggests that the nature of the heteroatom and the resulting electronic properties of the ring system play a crucial role in the interaction with other molecules.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is a well-established area of research. These complexes are typically prepared by reacting the β-diketone with a metal salt in an appropriate solvent.

Preparation of Complexes with Transition Metals (e.g., Zn(II), Cd(II), Cu(II), Fe(III))

The synthesis of transition metal complexes with β-diketones is often straightforward. ijcps.org A common method involves the reaction of the β-diketone with a metal salt, such as a chloride or nitrate, in a suitable solvent like ethanol (B145695) or methanol. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the β-diketone's enol form.

For example, the synthesis of Cu(II) and Fe(III) complexes with a β-diketone ligand has been reported to proceed at a specific pH to ensure the formation of the desired complex. asianpubs.org The stoichiometry of the resulting complexes is typically M(L)2 for divalent metals and M(L)3 for trivalent metals, where L represents the deprotonated β-diketone ligand.

Metal IonTypical StoichiometryCommon Geometry
Zn(II)Zn(L)₂Tetrahedral researchgate.net
Cd(II)Cd(L)₂Tetrahedral
Cu(II)Cu(L)₂Square Planar researchgate.net
Fe(III)Fe(L)₃Octahedral ijcps.org

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR shifts in complexes)

Various spectroscopic techniques are employed to characterize the metal complexes of this compound and to understand the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the β-diketone to the metal ion. The IR spectrum of the free ligand typically shows a broad band in the region of 1500-1700 cm⁻¹ corresponding to the C=O and C=C stretching vibrations of the enol form. Upon complexation, these bands shift to lower frequencies, indicating the delocalization of electron density within the chelate ring and the weakening of the C=O bond. New bands corresponding to the M-O stretching vibrations may also appear in the low-frequency region of the spectrum.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes often show intense bands in the UV region due to π→π* transitions within the ligand and charge transfer transitions between the metal and the ligand. In the case of transition metal complexes with d-electrons, weaker d-d transitions may be observed in the visible region, which are responsible for the color of the complexes. For instance, the formation of Fe(III) and Cu(II) complexes with β-diketones can be monitored by the appearance of new absorption bands at specific wavelengths. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is useful for characterizing diamagnetic metal complexes. The ¹H and ¹³C NMR spectra of the complexes show shifts in the signals of the ligand protons and carbons upon coordination to the metal ion. The disappearance of the enolic proton signal in the ¹H NMR spectrum is a clear indication of complex formation. For example, in the ¹³C NMR spectrum of a pyrrole-2,3-dione, the aroyl carbon and other key carbons show distinct chemical shifts that can be compared to related structures to verify the compound's identity.

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures of Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and coordination geometries of metal complexes.

While extensive crystallographic data exists for a multitude of metal complexes with various β-diketones, specific single-crystal X-ray diffraction studies for metal complexes of this compound are not widely reported in publicly accessible literature. However, studies on analogous compounds, such as those containing pyridinyl researchgate.net or phenyl groups instead of furan moieties, reveal common structural features. For instance, the coordination of 1,3-di(pyridin-2-yl)propane-1,3-dione to cadmium and copper has been elucidated, showing how the ligand coordinates through the oxygen atoms of the dione (B5365651) moiety. researchgate.net In general, lanthanide complexes with β-diketones often exhibit high coordination numbers, accommodating multiple diketonate ligands and sometimes additional solvent or ancillary ligands to satisfy the coordination sphere of the large lanthanide ion. nih.govresearchgate.net The analysis of an aluminum complex of 1,3-dimesityl-propane-1,3-dione also confirmed the typical bidentate coordination of the diketonate ligand. researchgate.net

For a hypothetical metal complex of this compound, one would anticipate the ligand to adopt a planar conformation upon chelation, with the furan rings potentially exhibiting various rotational orientations. The precise molecular and crystal structure would depend on the metal ion, its oxidation state, the molar ratio of metal to ligand used in the synthesis, and the crystallization conditions.

Applications of Metal-Diketonate Complexes in Catalysis and Functional Materials (Excluding Direct Biological/Clinical Contexts)

Metal complexes of β-diketonates are pivotal in various technological applications, ranging from catalysis to the development of advanced functional materials. The properties of these complexes can be fine-tuned by modifying the peripheral substituents of the diketonate ligand.

Design and Synthesis of Metal-Organic Frameworks (MOFs) with this compound as a Building Block

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunability of their pore size and functionality makes them promising for applications in gas storage, separation, and catalysis.

There is a lack of specific reports in the scientific literature on the successful design and synthesis of Metal-Organic Frameworks using this compound as a primary building block. The construction of MOFs typically relies on ligands with divergent coordination sites, such as carboxylates or nitrogen-based heterocycles, to extend the framework in two or three dimensions. While β-diketonates are excellent chelating ligands, their typical bidentate coordination to a single metal center makes them more suitable as ancillary ligands that modify the properties of the metal node rather than as the primary linkers for framework extension. It is conceivable that functional groups on the furan rings could be modified to provide the necessary divergent connectivity for MOF assembly, but such derivatives of this compound have not been reported as MOF linkers.

Utilization in Electroluminescent Materials and Optical Applications

Lanthanide complexes are renowned for their unique photoluminescent properties, including sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. mdpi.com β-diketonate ligands are particularly effective as "antenna" ligands for sensitizing the luminescence of lanthanide ions, especially europium(III) which exhibits strong red emission. researchgate.net The ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, which then emits light from its characteristic f-f electronic transitions.

Table 1: General Luminescent Properties of Lanthanide-Diketonate Complexes

Lanthanide IonTypical Emission ColorKey Electronic Transitions (Emission)
Europium (Eu³⁺)Red⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4)
Terbium (Tb³⁺)Green⁵D₄ → ⁷Fⱼ (J = 6, 5, 4, 3)
Dysprosium (Dy³⁺)Yellowish-White⁴F₉/₂ → ⁶Hⱼ (J = 15/2, 13/2)
Samarium (Sm³⁺)Orange-Red⁴G₅/₂ → ⁶Hⱼ (J = 5/2, 7/2, 9/2)

Catalytic Performance of Metal Complexes in Organic Transformations

Metal complexes are widely used as catalysts in a vast array of organic reactions. The combination of a metal center with specific ligands can provide control over the reactivity and selectivity of a transformation. Metal-β-diketonate complexes, for example, are known to catalyze reactions such as polymerizations, oxidations, and carbon-carbon bond-forming reactions.

There is a lack of specific published research on the catalytic performance of metal complexes derived from this compound. The catalytic activity of such a complex would be highly dependent on the choice of the central metal ion. For instance, Lewis acidic metals could potentially catalyze reactions involving the activation of carbonyl compounds. The furan rings themselves could also play a role, either by influencing the electronic environment of the metal center or by providing additional sites for interaction with substrates. However, without experimental data, any discussion of catalytic applications remains speculative. Studies on related diphosphine-metal complexes have shown catalytic potential, but these are structurally and electronically different from diketonate complexes. nih.gov

Computational Chemistry Studies on 1,3 Di Furan 2 Yl Propane 1,3 Dione

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure of molecules. For 1,3-di(furan-2-yl)propane-1,3-dione, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as structural optimization. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's geometry.

The electronic structure analysis, also performed using DFT, would reveal how electrons are distributed within the molecule. This includes the calculation of molecular orbitals, electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For instance, in a study of various β-diketones, DFT calculations have been instrumental in elucidating their structural and electronic properties. ruc.dk

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ruc.dk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. For this compound, calculating the HOMO and LUMO energies and visualizing their spatial distribution would provide valuable predictions about its behavior in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Data for a Similar Furan-Containing Compound

Computational ParameterValue (eV)
HOMO Energy-6.20
LUMO Energy-2.15
HOMO-LUMO Gap4.05

Note: This data is for a representative furan-containing compound and is intended for illustrative purposes, as specific data for this compound is not available.

Computational Insights into Tautomeric Preferences and Conformational Landscapes

β-Diketones, such as this compound, can exist in different tautomeric forms, primarily the diketo and enol forms. mdpi.comnih.gov Computational methods are invaluable for determining the relative stabilities of these tautomers. By calculating the energies of the different forms, researchers can predict which tautomer is likely to predominate under various conditions. mdpi.comnih.gov

Furthermore, the molecule can adopt various spatial orientations, or conformations, due to the rotation around single bonds. A computational conformational analysis would map out the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This is particularly useful for assigning specific signals in the experimental NMR spectrum to the corresponding atoms in the molecule.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for a Furan-Based Compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch17201715
C=C (Furan) Stretch15801575
C-O-C (Furan) Stretch11501145

Note: This table is a hypothetical representation to illustrate the comparison between predicted and experimental data.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are instrumental in mapping out the pathways of chemical reactions. For reactions involving this compound, such as the Feist-Benary synthesis of furan (B31954), computational studies can elucidate the step-by-step mechanism. youtube.com This involves identifying the reactants, products, any intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structures and energies of transition states, chemists can gain a deeper understanding of the reaction kinetics and selectivity. For instance, in the synthesis of furan derivatives from 1,3-dicarbonyl compounds, computational analysis can reveal the most favorable reaction pathway. researchgate.net

Advanced Synthetic Applications As a Building Block in Organic Synthesis

Role in the Construction of Complex Polycyclic and Heterocyclic Frameworks

The inherent reactivity of both the furan (B31954) rings and the dicarbonyl core of 1,3-di(furan-2-yl)propane-1,3-dione makes it a valuable precursor for synthesizing a variety of complex heterocyclic and polycyclic systems. The furan moieties can undergo transformations such as oxidative dearomatization and cyclization, while the dicarbonyl portion is amenable to condensation and rearrangement reactions.

Research has demonstrated that derivatives like 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can be transformed into new furan structures through an oxidative dearomatization/cyclization cascade. nih.govresearchgate.net This process, related to the Paal-Knorr synthesis, involves the formation of a 2-ene-1,4,7-trione intermediate, which then cyclizes to yield a substituted furan. nih.govresearchgate.net This reactivity highlights the furan ring's role as a latent structural element that can be chemically manipulated to build more elaborate frameworks.

Furthermore, the 1,3-dicarbonyl unit is a classic synthon for creating various heterocycles. It can react with alkynes in the presence of a nickel(II) catalyst to form functionalized furans, representing a 100% atom-economical transformation. researchgate.net The compound also serves as a scaffold for creating more complex systems, such as 1,3-di(substituted azol)-2-(substituted hetrocycles (substituted aryl)methylene)propane-1,3-dione derivatives, which are intricate heterocyclic structures built upon the propane-1,3-dione backbone. researchgate.net The furan rings themselves can be precursors to other systems; for instance, furoyl isothiocyanate, derived from a furan carbonyl, reacts with 2-aminopyrimidine (B69317) to form 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea. nih.gov The strategic combination of these reactive sites allows for the synthesis of novel furan-fused polyheterocyclic systems, including naphthodihydrofurans. nih.gov

Table 1: Examples of Heterocyclic and Polycyclic Synthesis from 1,3-Dione Precursors
Precursor TypeReaction TypeResulting FrameworkReference
3-(Furan-2-yl)-1,3-di(het)arylpropan-1-onesOxidative Dearomatization / CyclizationSubstituted Furans nih.govresearchgate.net
1,3-Dicarbonyl CompoundsNickel(II)-Catalyzed Coupling with AlkynesFunctionalized Furans researchgate.net
Propane-1,3-dioneCondensation with Azoles and Heterocyclic AldehydesDi(azol)-methylene-propane-diones researchgate.net
Furoyl IsothiocyanateReaction with AminopyrimidineFuran-carbonyl-thiourea derivatives nih.gov
Nitrostilbenes and Aromatic Enols (Furan Analogue)Cyclization / ElectrocyclizationNaphthodihydrofurans / Fused O-heterocycles nih.gov

Precursor for Fluorescent and Photoactive Molecules through Chemical Modification

The extended π-conjugation possible in derivatives of this compound makes it an attractive starting material for the synthesis of fluorescent and photoactive molecules. The propane-1,3-dione moiety, in particular, can act as a coordination site for metal ions, leading to the development of fluorescent chemosensors.

A notable application is the incorporation of the propane-1,3-dione unit into conjugated polymers. For example, a novel polymer (PDBDBM) was created by polymerizing 1,3-bis(4-bromophenyl)propane-1,3-dione (B3051353) with 1,4-dioctyloxy-2,5-diethynylbenzene. researchgate.net The resulting poly(phenylene-ethynylene) (PPE) derivative exhibited bright green photoluminescence and functioned as a highly sensitive and selective fluorescent sensor for detecting Copper(II) and Iron(III) ions. researchgate.net The propane-1,3-dione part of the polymer acts as the recognition and coordination site for the metal ions, which quenches the polymer's fluorescence upon binding. researchgate.net

Chemical modification of the core structure can also lead to intrinsically fluorescent molecules. In one study, the reaction of nitrostilbene derivatives with 2-naphthol (B1666908) (an aromatic enol) led to the formation of naphthodihydrofurans, which are furan-fused polycyclic systems. nih.gov One such product, a naphtho[2,1-b]dihydrofuran derivative, was observed to be fluorescent, demonstrating that cyclization reactions involving furan precursors can generate photoactive compounds. nih.gov

Table 2: Photophysical Properties of Molecules Derived from Propane-1,3-dione Precursors
Molecule TypeKey Structural FeaturePhotophysical PropertyApplicationReference
Conjugated Polymer (PDBDBM)Propane-1,3-dione moietyBright green photoluminescenceFluorescent chemosensor for Cu²⁺ and Fe³⁺ researchgate.net
Naphtho[2,1-b]dihydrofuran derivativeFused furan ring systemFluorescencePhotoactive polyheterocycle nih.gov

Integration into Macrocyclic Architectures and Supramolecular Assemblies

The defined geometry and reactive endpoints of this compound make it a suitable component for constructing macrocycles and other supramolecular structures. The 1,3-disubstituted propane (B168953) unit provides a flexible yet conformationally influenced linker that can be integrated into larger ring systems. rsc.org

Synthetic routes have been developed to create macrocyclic polyamine derivatives from 1,3-disubstituted propane units. rsc.org These macrocycles can be further elaborated into more complex macrotricyclic and macrotetracyclic compounds through stepwise procedures. rsc.org The principles used in these syntheses are directly applicable to furan-containing diones for creating host-guest systems and complex architectures.

Specifically, furan moieties are key components in the synthesis of novel macrocycles. Furan-containing tetra ester macrocycles, carboxamide macrocycles, and Schiff base macrocycles have been successfully synthesized from precursors like 2,5-furan dicarbonylchloride or various furan-derived aldehydes and esters. researchgate.net These methods open the door to creating "hybrid systems" such as calix[n]furan[m]pyrroles, which are sophisticated macrocycles that combine different heterocyclic units. researchgate.net The synthesis of these complex molecules often involves step-by-step condensation or alkylation strategies to build the large ring structure. rsc.orgresearchgate.net

Table 3: Macrocyclic Architectures Derived from Furan and Propane-1,3-dione Units
Building BlockMacrocycle TypeSynthetic ApproachReference
1,3-Disubstituted Propane UnitsMacrocyclic Polyamines, MacrotricyclesStepwise Alkylation/Condensation rsc.org
Furan-2,5-dicarbonylchlorideTetra Ester and Carboxamide MacrocyclesCondensation Reactions researchgate.net
Furan-derived AldehydesSchiff Base MacrocyclesCondensation with Amines researchgate.net
Furan and Pyrrole PrecursorsCalix[n]furan[m]pyrrolesCondensation / Ring Conversion researchgate.net

Contributions to the Development of Novel Organic Materials (excluding biomedical materials)

Beyond discrete molecules, this compound and its analogues are valuable monomers for the synthesis of advanced organic materials. The ability of the furan and dione (B5365651) moieties to participate in polymerization and form ordered structures is key to this application.

A significant area of development is in the field of porous materials. Related compounds, such as 1,2-di(furan-2-yl)ethane-1,2-dione, are listed as organic monomers for creating Covalent Organic Frameworks (COFs). bldpharm.com COFs are crystalline porous polymers with potential applications in gas storage, separation, and catalysis. The defined structure of the difuryl dione building block allows for the predictable assembly of these ordered networks. This suggests a potential pathway for this compound to be used in similar material syntheses.

Furthermore, as detailed in section 7.2, the integration of propane-1,3-dione units into conjugated polymer backbones leads to functional materials for sensing applications. researchgate.net The development of polymer-based fluorescent chemosensors for metal ion detection is a prime example of how this building block contributes to novel organic materials with specific optoelectronic functions. researchgate.net These materials leverage the light-harvesting and signal amplification properties of conjugated polymers, with the dione unit providing the specific analyte recognition site. researchgate.net

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Pathways for 1,3-Di(furan-2-yl)propane-1,3-dione

The future of chemical synthesis lies in the adoption of green and sustainable practices. For this compound, a primary research goal is to move beyond traditional synthetic methods towards more environmentally friendly and efficient routes. Key areas of focus include:

Renewable Feedstocks: A significant advantage of this compound is its potential to be synthesized from biomass-derived furan (B31954) compounds. mdpi.com Future research should focus on optimizing the conversion of carbohydrates and their derivatives, like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into the target diketone. nih.gov

Atom-Economical Reactions: The principle of atom economy, which maximizes the incorporation of reactant atoms into the final product, should guide the design of new synthetic strategies. jocpr.com Tandem reactions, where multiple bond-forming events occur in a single pot, represent a promising avenue for achieving high atom economy. acs.org For instance, a tandem redox isomerization/conjugate addition sequence starting from propargylic alcohols could be envisioned. acs.org

Exploration of Uncharted Reactivity and Derivatization Strategies

The rich chemical functionality of this compound, with its reactive β-diketone core and versatile furan rings, offers a vast landscape for chemical exploration. Future investigations should aim to uncover and harness its full synthetic potential.

The furan rings within the molecule are susceptible to a variety of transformations. Their relatively low resonance energy compared to benzene (B151609) makes them amenable to reactions that proceed with dearomatization, opening up pathways to a diverse range of five-, six-, and seven-membered ring systems. acs.org The development of efficient annulation strategies based on the furan moiety could provide access to complex molecular architectures. acs.org

The β-diketone moiety is well-known for its ability to form stable complexes with a wide range of metal ions. nih.gov This property can be exploited to create novel coordination polymers and metal-organic frameworks (MOFs). Furthermore, the keto-enol tautomerism inherent to β-diketones influences their reactivity and biological activity, and a deeper understanding of this equilibrium in this compound is crucial. mdpi.comnih.gov

Rational Design of Next-Generation Functional Materials Utilizing the this compound Scaffold

The unique structural features of this compound make it an excellent building block for the creation of advanced functional materials. A forward-looking research agenda in this area will focus on a "molecule-to-material" design approach.

The presence of furan rings, known for their ability to impart rigidity and enhanced thermal and mechanical properties, makes this compound a promising monomer for the synthesis of novel polymers. researchgate.net Furan-based polyesters, for instance, are being explored as bio-based alternatives to traditional plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The development of polymers incorporating the this compound unit could lead to materials with superior barrier properties and thermal stability. researchgate.net

The β-diketone core can act as a versatile ligand for the development of luminescent materials. By chelating with lanthanide ions, such as Europium (Eu³⁺), it is possible to create materials with valuable optical properties for applications in optoelectronics and sensors. nih.gov The design of cross-linked luminescent polymers based on this scaffold is a particularly exciting prospect. nih.gov

Synergistic Integration of Experimental and Computational Methodologies for Deeper Mechanistic Understanding

To accelerate the discovery and optimization of new reactions and materials based on this compound, a synergistic approach combining experimental and computational chemistry is essential. nih.govnih.gov

Computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into reaction mechanisms, transition states, and the electronic properties of molecules. grnjournal.us These theoretical studies can guide the rational design of experiments, saving time and resources. For example, computational screening of potential catalysts or predicting the reactivity of different sites within the molecule can streamline the research process. acs.orgresearchgate.net

The integration of computational modeling with experimental validation can lead to a deeper understanding of the factors controlling chemical processes. This combined approach has been successfully used to elucidate complex reaction pathways and to design novel materials with tailored properties. acs.orgacs.org For this compound, this synergy will be crucial for predicting its behavior in complex reaction environments and for designing next-generation materials with precision.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Di(furan-2-yl)propane-1,3-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multicomponent reactions involving diketones, furan derivatives, and aldehydes. For example, 1,3-di(pyridin-2-yl)propane-1,3-dione analogs are synthesized by reacting 1,3-diones with aryl aldehydes and isocyanides under mild conditions . Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of diketone to aldehyde) and using catalysts like acetic acid. Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) are critical for minimizing side reactions.

Q. How can the keto-enol tautomerism of 1,3-diones be experimentally characterized?

  • Methodology : Use NMR spectroscopy to identify tautomeric forms. For instance, the enol form of 1,3-bis(4-methoxyphenyl)propane-1,3-dione shows a singlet at δ 6.73 ppm (enolic proton) in 1^1H NMR, while the keto form lacks this signal. 13^{13}C NMR peaks at ~185 ppm (carbonyl) and 90–100 ppm (enolic carbon) further confirm tautomerism . Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) and temperature can shift the equilibrium, allowing dynamic analysis.

Q. What analytical techniques are essential for structural validation of this compound?

  • Methodology : Combine HRMS for molecular formula confirmation (e.g., observed [M+H]⁺ at 284.1053 vs. calculated 284.1049 ) and X-ray crystallography for absolute configuration. SHELX software is widely used for crystallographic refinement, particularly for small molecules with twinned or high-resolution data . For non-crystalline samples, 2D NMR (COSY, HSQC) resolves connectivity, especially in furan-substituted derivatives.

Advanced Research Questions

Q. How does the conjugation between furan rings and the dione core influence electronic properties?

  • Methodology : The extended π-conjugation in this compound lowers the HOMO-LUMO gap, enhancing charge-transfer properties. UV-Vis spectroscopy (e.g., λmax ~350 nm in DMSO) and cyclic voltammetry (oxidation/reduction peaks at specific potentials) quantify this effect. Computational studies (DFT at B3LYP/6-311+G(d,p)) model orbital distributions and predict reactivity in photochemical applications .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Methodology : Slow evaporation from mixed solvents (e.g., CHCl₃:hexane) promotes single-crystal growth. For stubborn cases, use microseeding or vapor diffusion. SHELXD and SHELXE are robust for solving twinned or low-resolution structures, while SHELXL refines disorder models. Example: Ir(ppy)₂(DPP) supramolecules required iterative refinement to resolve ligand torsional angles .

Q. How can this compound be integrated into electroluminescent materials?

  • Methodology : As a ligand in metal complexes (e.g., Ir(III)), the dione’s electron-withdrawing groups enhance luminescence efficiency. Synthesize Ir(ppy)₂(DPP) by reacting [Ir(ppy)₂Cl]₂ with 1,3-di(pyridin-4-yl)propane-1,3-dione (DPP) in refluxing THF. Characterize emission spectra (λem ~500–600 nm) and external quantum efficiency (EQE >15% achievable via doping in OLED layers) .

Q. What role does solvent choice play in mechanochemical fluorination of 1,3-diones?

  • Methodology : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates during fluorination. In ball-milling syntheses, additives like KF/Al₂O₃ enhance reactivity. Monitor reaction progress via 19^{19}F NMR; yields >80% are reported for analogous 1,3-bis(aryl)propane-1,3-diones under solvent-free conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.